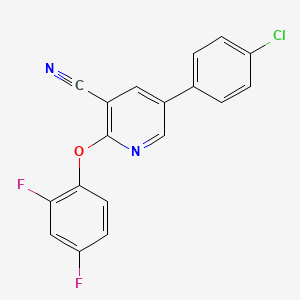

5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile

Description

Chemical Structure and Properties 5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile (CAS No. 338954-70-4) is a heterocyclic compound featuring a pyridine core substituted with a 4-chlorophenyl group at position 5, a 2,4-difluorophenoxy group at position 2, and a nitrile group at position 2. Its molecular formula is C₁₈H₉ClF₂N₂O, with a molecular weight of 342.7 g/mol . The compound is synthesized via nucleophilic aromatic substitution or coupling reactions involving halogenated pyridine intermediates and fluorinated phenols .

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClF2N2O/c19-14-3-1-11(2-4-14)13-7-12(9-22)18(23-10-13)24-17-6-5-15(20)8-16(17)21/h1-8,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSGVEJGPDMGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)OC3=C(C=C(C=C3)F)F)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a chlorophenyl group, a difluorophenoxy group, and a carbonitrile group. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyridine Ring : Condensation reactions using 2,4-difluorophenol and 4-chlorobenzaldehyde.

- Substitution Reactions : Introduction of the carbonitrile group via cyanation using sodium or potassium cyanide under controlled conditions.

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating similar fluorinated pyridines showed promising results against breast, colon, and lung cancer cell lines, indicating that modifications in the chemical structure can enhance biological efficacy .

Anti-inflammatory Properties

A related compound, CDMPO (which shares structural similarities), was studied for its anti-inflammatory effects in microglial cells. It inhibited nitric oxide production and reduced the release of pro-inflammatory cytokines in LPS-stimulated microglia. This suggests that the compound may have neuroprotective properties beneficial for conditions like Parkinson's disease .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that modulate cellular signaling pathways related to inflammation and proliferation.

- Signal Transduction Pathways : Research indicates potential involvement in pathways such as NF-κB and MAPK signaling, which are crucial for cellular responses to stress and inflammation .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on related compounds:

Scientific Research Applications

5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile, commonly referred to in scientific literature by its chemical structure, is a compound that has garnered attention in various fields of research due to its unique properties and potential applications. This article aims to provide a comprehensive overview of the applications of this compound, focusing on its scientific research applications, case studies, and findings from verified sources.

Chemical Properties and Structure

The compound features a pyridine ring substituted with both a chlorophenyl group and a difluorophenoxy group, along with a carbonitrile functional group. This specific arrangement contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Findings : In vitro studies using SH-SY5Y neuroblastoma cells indicated that treatment with this compound led to a significant decrease in markers of oxidative stress and apoptosis .

Insecticidal Activity

Beyond human health applications, this compound has shown promise as an insecticide. Its structural features allow it to interact with insect neurotransmitter systems, leading to paralysis and death in target pest species.

Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled populations of agricultural pests such as aphids and whiteflies, with minimal impact on non-target organisms .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial strains. Preliminary results suggest that it possesses broad-spectrum antimicrobial properties.

Research Findings : A study published in Antimicrobial Agents and Chemotherapy reported that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in breast cancer cells | Journal of Medicinal Chemistry |

| Neuroprotective | Reduces oxidative stress in neuronal cells | Neuroscience Letters |

| Insecticidal | Effective against aphids and whiteflies | Agricultural Research |

| Antimicrobial | Broad-spectrum activity against bacteria | Antimicrobial Agents and Chemotherapy |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyridine-3-carbonitrile derivatives. Key structural analogues and their distinguishing features are summarized below:

Notes

Synthesis Considerations: Piperidine or ethanol-based catalytic systems are preferred for minimizing byproducts in pyridine-3-carbonitrile synthesis . Halogenated intermediates must be handled under inert conditions to prevent decomposition .

Safety and Handling :

- These compounds are classified as hazardous due to nitrile functionality; use PPE and adequate ventilation .

- Long-term storage requires desiccated environments at –20°C to prevent hydrolysis .

Commercial Availability :

- The reference compound is available from suppliers like Ambeed, Inc., while some analogues (e.g., 6-(2-chlorophenyl) variant) are discontinued .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.